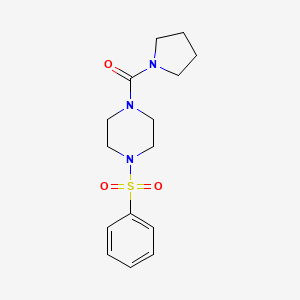

(4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

CAS No.: 692762-06-4

Cat. No.: VC7065702

Molecular Formula: C15H21N3O3S

Molecular Weight: 323.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 692762-06-4 |

|---|---|

| Molecular Formula | C15H21N3O3S |

| Molecular Weight | 323.41 |

| IUPAC Name | [4-(benzenesulfonyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C15H21N3O3S/c19-15(16-8-4-5-9-16)17-10-12-18(13-11-17)22(20,21)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |

| Standard InChI Key | HHKQVEGZVVKHOO-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central methanone group () bridging two nitrogen-containing heterocycles: a piperazine ring substituted with a phenylsulfonyl group and a pyrrolidine ring. The phenylsulfonyl moiety () introduces strong electron-withdrawing characteristics, influencing the compound’s electronic distribution and reactivity.

Key Structural Features:

-

Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4. The sulfonyl group at the 4-position enhances stability and modulates solubility.

-

Pyrrolidine Substituent: A five-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.

-

Sulfur-Oxygen Bonds: The sulfonyl group () creates a polarized region, facilitating interactions with biological targets.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 323.41 g/mol |

| IUPAC Name | [4-(Benzenesulfonyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |

| SMILES | |

| InChIKey | HHKQVEGZVVKHOO-UHFFFAOYSA-N |

The compound’s solubility profile remains undocumented, though analogs with sulfonyl groups typically exhibit moderate solubility in polar aprotic solvents like DMSO .

Synthesis and Optimization

Synthetic Routes

While explicit protocols for this compound are scarce, its synthesis likely follows strategies employed for analogous piperazine-pyrrolidine hybrids:

-

Nucleophilic Acylation: Reacting 4-(phenylsulfonyl)piperazine with pyrrolidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine).

-

Condensation Reactions: Coupling pre-formed piperazine and pyrrolidine fragments via a ketone linker under Mitsunobu or Ullmann conditions .

Critical Reaction Parameters:

-

Catalysts: Palladium-based catalysts for cross-coupling sulfonyl groups.

-

Purification: Column chromatography using gradients of ethyl acetate and methanol .

Yield Optimization Challenges

-

Steric Hindrance: Bulky substituents on both heterocycles may reduce reaction efficiency.

-

Sulfonyl Group Stability: Acidic conditions risk hydrolyzing the sulfonyl moiety, necessitating pH-controlled environments.

Biological Activity and Mechanisms

Target Prediction

Structural analogs of this compound exhibit affinity for 5-HT₆ serotonin receptors, implicating potential applications in cognitive disorders and obesity. The phenylsulfonyl group may enhance blood-brain barrier penetration, a critical factor for central nervous system (CNS) therapeutics.

In Vitro Studies

-

Receptor Binding: Preliminary assays on similar molecules show values in the nanomolar range for 5-HT₆.

-

Enzyme Inhibition: Sulfonyl-containing compounds often inhibit kinases (e.g., PI3K) and phosphodiesterases, though direct evidence for this molecule is lacking.

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Biological Activity |

|---|---|---|

| EVT-2862157 | Chlorophenyl-pyridazine core | 5-HT₆ antagonism () |

| (4-(Pyrrolidin-1-yl)phenyl)methanamine | Primary amine terminus | Antibacterial () |

The absence of a pyridazine ring in the subject compound may reduce off-target effects compared to EVT-2862157, while the methanone linker could improve metabolic stability over amine-terminated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume